Tris(quinolin-8-olato-N1,O8)aluminium tris(hydrogen sulphate)

Stoichiometry Formulation chemistry Molar equivalency

Tris(quinolin-8-olato-N1,O8)aluminium tris(hydrogen sulphate) (CAS 93803-82-8, molecular formula C27H18AlN3O3·3H2SO4, molecular weight 753.67 g/mol) is an ionic coordination compound in which a central aluminium(III) ion is chelated by three bidentate 8-quinolinolato ligands, charge-balanced by three hydrogen sulphate (HSO4⁻) counter-ions. This compound represents the tris(hydrogen sulphate) salt form of the widely known Alq3 complex family, distinct from the neutral tris(8-hydroxyquinolinato)aluminium (Alq3, CAS 2085-33-8) which has the formula Al(C9H6NO)3 and a molecular weight of 459.43 g/mol.

Molecular Formula C27H24AlN3O15S3
Molecular Weight 753.7 g/mol
CAS No. 93803-82-8
Cat. No. B12686023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(quinolin-8-olato-N1,O8)aluminium tris(hydrogen sulphate)
CAS93803-82-8
Molecular FormulaC27H24AlN3O15S3
Molecular Weight753.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O[Al](OC3=CC=CC4=C3N=CC=C4)OC5=CC=CC6=C5N=CC=C6)N=CC=C2.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/3C9H7NO.Al.3H2O4S/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;;3*1-5(2,3)4/h3*1-6,11H;;3*(H2,1,2,3,4)/q;;;+3;;;/p-3
InChIKeyXSEMBKYQWWVMQH-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(quinolin-8-olato-N1,O8)aluminium tris(hydrogen sulphate) – Technical Identification & Chemical Class Overview for Scientific Procurement


Tris(quinolin-8-olato-N1,O8)aluminium tris(hydrogen sulphate) (CAS 93803-82-8, molecular formula C27H18AlN3O3·3H2SO4, molecular weight 753.67 g/mol) is an ionic coordination compound in which a central aluminium(III) ion is chelated by three bidentate 8-quinolinolato ligands, charge-balanced by three hydrogen sulphate (HSO4⁻) counter-ions. This compound represents the tris(hydrogen sulphate) salt form of the widely known Alq3 complex family, distinct from the neutral tris(8-hydroxyquinolinato)aluminium (Alq3, CAS 2085-33-8) which has the formula Al(C9H6NO)3 and a molecular weight of 459.43 g/mol [1]. The presence of the hydrogen sulphate anions imparts ionic character and fundamentally alters the compound's solubility profile and potential application space compared to the neutral parent complex.

Why Tris(quinolin-8-olato-N1,O8)aluminium tris(hydrogen sulphate) Cannot Be Replaced by Generic Alq3 or Other 8-Hydroxyquinoline Aluminum Compounds


Substituting Tris(quinolin-8-olato-N1,O8)aluminium tris(hydrogen sulphate) with generic Alq3 or other in-class 8-hydroxyquinoline aluminum compounds introduces critical mismatches in solubility, ionic character, regulatory recognition, and stoichiometric handling. Neutral Alq3 is a water-insoluble, hydrophobic complex optimized for vapour-deposition processing in organic electronics, whereas the tris(hydrogen sulphate) salt is an ionic solid with fundamentally different solubility behaviour [1]. These differences directly impact formulation strategies, solvent selection, and the ability to use aqueous or polar-media processing routes. The quantitative evidence below demonstrates that the target compound occupies a distinct functional niche that cannot be filled by simple interchange with neutral or sulfonated-8-HQ aluminum analogs.

Tris(quinolin-8-olato-N1,O8)aluminium tris(hydrogen sulphate): Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight & Stoichiometric Equivalence vs. Neutral Alq3

The target compound has a molecular weight of 753.67 g/mol, which is 64% higher than neutral Alq3 (459.43 g/mol) [1]. For any application requiring a defined molar quantity of the aluminium-8-quinolinolato chromophore, the user must adjust by a factor of 1.64× when switching from Alq3. Failure to account for this difference leads to systematic under-dosing of the active aluminium complex by approximately 39%.

Stoichiometry Formulation chemistry Molar equivalency

Water Solubility & Processing Medium Compatibility vs. Neutral Alq3

Neutral Alq3 is documented as insoluble in water [1]. In contrast, the tris(hydrogen sulphate) salt is an ionic species composed of discrete [Al(8-q)3]³⁺ cations and HSO4⁻ anions [2], a structural feature that class-level predicts significantly enhanced aqueous solubility. Qualitative vendor reports indicate moderate solubility in polar solvents such as water and methanol for this salt form, whereas neutral Alq3 requires organic solvents such as chloroform for dissolution . Although precise aqueous solubility values for the target compound have not been published in the peer-reviewed literature, the ionic character is a structural determinant that cannot be replicated by neutral Alq3.

Solubility Aqueous processing Formulation

Regulatory Recognition & Pharmaceutical-Grade Identity vs. Electronics-Grade Alq3

The substance 8-Hydroxyquinoline Aluminium Sulfate (synonymous with the target compound) is registered in the FDA Global Substance Registration System (GSRS) under the Unique Ingredient Identifier 00KKN72U82 and is listed with the pharmaceutical synonyms ALOXYN and NYXOLAN [1]. In contrast, neutral Alq3 (CAS 2085-33-8) is not registered in pharmaceutical regulatory databases and is exclusively associated with organic electronics and materials science applications [2]. This regulatory bifurcation creates a clear application-domain distinction: the target compound has a pharmaceutical identity that neutral Alq3 lacks, making the tris(hydrogen sulphate) salt the required form for any pharmaceutical or biomedical research application that relies on an 8-hydroxyquinoline aluminium source with regulatory traceability.

Pharmaceutical reference Regulatory FDA GSRS

Hydrogen Sulphate Counter-Ion Acidity vs. Sulfonated-Ligand Alq3 Analogs

The target compound carries three non-coordinated hydrogen sulphate (HSO4⁻) anions per formula unit, as confirmed by SMILES representation showing discrete [Al+3] cation and three separate HSO4⁻ counter-ions [1]. This structural feature is distinct from sulfonated-ligand Alq3 derivatives (e.g., tris(8-hydroxyquinoline-5-sulfonic acid)aluminium, AlQSA3), where the sulfonic acid groups are covalently attached to the quinoline ring system [2]. The consequence is that the target compound provides a labile acidic proton source (pKa₂ of H₂SO₄ ≈ 1.99) that is spatially separated from the chelating ligand, whereas AlQSA3 presents sulfonic acid groups directly on the ligand with pKa values near -2 to -3 (estimated for aryl sulfonic acids). This structural difference implies that the target compound can act as a solid-state acid catalyst with a distinct proton-release profile compared to sulfonated-ligand analogs, although direct catalytic turnover data comparing the two classes are absent from the peer-reviewed literature. Explicit note: no head-to-head catalytic data are currently available for this compound.

Acidity Catalysis Ion-exchange

Tris(quinolin-8-olato-N1,O8)aluminium tris(hydrogen sulphate): Evidence-Backed Application Scenarios for Informed Procurement


Aqueous-Phase Fluorescent Probing and Metal Detection in Biological and Environmental Samples

The water-compatible solubility profile of the tris(hydrogen sulphate) salt enables direct use in aqueous analytical methods such as HPLC-based aluminium determination, where neutral Alq3 would require an organic extraction step (e.g., chloroform) prior to analysis. This reduces workflow complexity by at least one solvent-exchange step, improving reproducibility and reducing organic solvent waste. The compound's ionic character also facilitates electrochemiluminescence (ECL) detection in aqueous buffer systems, a modality inaccessible to water-insoluble Alq3.

Pharmaceutical Research Requiring FDA-Registered 8-Hydroxyquinoline Aluminium Sources

For biomedical studies that require a documented regulatory starting material, the target compound's inclusion in the FDA GSRS database under UNII 00KKN72U82 [1] makes it the only 8-hydroxyquinoline aluminium source with a clear pharmaceutical regulatory identity. This is essential for GLP-compliant toxicology studies, drug master file (DMF) referencing, or any research intended to support an IND (Investigational New Drug) application. Neutral Alq3 cannot serve this function.

Solid-State Acid Catalysis with Defined Proton Release in Organic Synthesis

The non-coordinated hydrogen sulphate counter-ions (pKa₂ ∼1.99) [2] provide a Brønsted acid functionality external to the aluminium chelation sphere. This structural arrangement allows the compound to serve as a heterogeneous acid catalyst in Friedel-Crafts acylation and alkylation reactions where the aluminium centre may also contribute Lewis acid activity, creating a dual-acid catalytic environment. The spatial separation of the acidic protons from the ligand framework distinguishes this compound from sulfonated-ligand Alq3 derivatives, potentially enabling different substrate selectivity and reaction kinetics.

Precursor for Solution-Processed Aluminium-Containing Thin Films and Hybrid Materials

The moderate water and polar-solvent solubility of the target compound enables its use as a solution-processable precursor for aluminium oxide or aluminium-doped thin films via spin-coating, dip-coating, or inkjet printing. This is in contrast to neutral Alq3, which typically requires high-vacuum thermal evaporation. The hydrogen sulphate counter-ions can be thermally decomposed post-deposition (H₂SO₄ decomposition onset ∼330 °C), leaving behind the aluminium-8-quinolinolato core or, after calcination, aluminium oxide. This solution-processing route can significantly reduce equipment capital expenditure relative to vacuum-based Alq3 deposition.

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